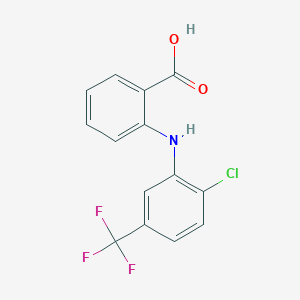

Phosphine-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphine-d2 is a deuterated form of phosphine, a colorless, flammable, and highly toxic gas that is commonly used in organic chemistry as a reducing agent and a ligand. The deuterated form, phosphine-d2, is used in scientific research as a tracer molecule in various fields, including chemistry, biochemistry, and pharmacology.

Mecanismo De Acción

Phosphine-d2 acts as a reducing agent, donating deuterium atoms to other molecules and forming deuterated products. The deuterium atoms can be tracked using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to study the mechanism of chemical reactions in detail.

Efectos Bioquímicos Y Fisiológicos

Phosphine-d2 has no known biochemical or physiological effects on living organisms, as it is highly reactive and quickly reacts with other molecules in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of phosphine-d2 as a tracer molecule in scientific research has several advantages, including its high reactivity and selectivity, its ease of synthesis and purification, and its compatibility with various analytical techniques. However, its use is limited by its high toxicity and flammability, which require strict safety precautions in the laboratory.

Direcciones Futuras

Future research on phosphine-d2 could focus on its application in new areas of scientific research, such as pharmacology and materials science. It could also be used to study the mechanism of complex chemical reactions, such as those involved in the synthesis of natural products and pharmaceuticals. Additionally, new synthetic methods for phosphine-d2 could be developed to improve its accessibility and reduce its cost.

Métodos De Síntesis

Phosphine-d2 is synthesized by the reaction of deuterium gas (D2) with phosphorus trichloride (PCl3) in the presence of a reducing agent, such as lithium aluminum deuteride (LiAlD4). The reaction produces deuterated phosphine gas, which is then purified and stored under high pressure.

Aplicaciones Científicas De Investigación

Phosphine-d2 is widely used as a tracer molecule in scientific research to study the mechanism of various chemical reactions, including catalysis, hydrogenation, and reduction. It is also used in biochemistry to study the metabolism of phosphine-containing compounds, such as phosphine oxides and phosphine sulfides.

Propiedades

Número CAS |

13780-29-5 |

|---|---|

Nombre del producto |

Phosphine-d2 |

Fórmula molecular |

H3P |

Peso molecular |

36.0099 g/mol |

Nombre IUPAC |

dideuteriophosphane |

InChI |

InChI=1S/H3P/h1H3/i1D2 |

Clave InChI |

XYFCBTPGUUZFHI-DICFDUPASA-N |

SMILES isomérico |

[2H]P[2H] |

SMILES |

P |

SMILES canónico |

P |

Otros números CAS |

13780-29-5 |

Sinónimos |

Phosphine-d2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

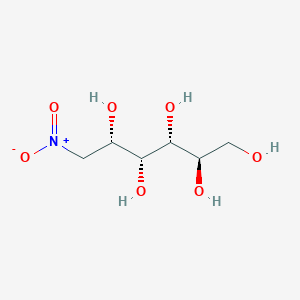

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)